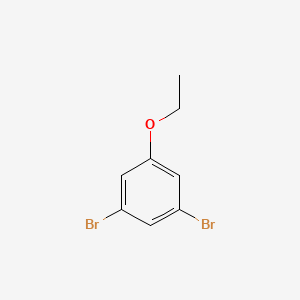

1,3-Dibromo-5-ethoxybenzene

Descripción general

Descripción

1,3-Dibromo-5-ethoxybenzene is a chemical compound with the molecular formula C8H8Br2O . It is used in various chemical reactions and has been the subject of several studies .

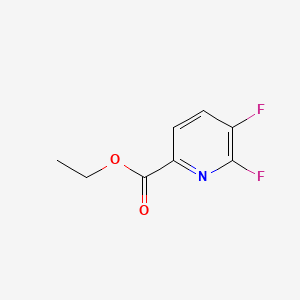

Molecular Structure Analysis

The molecular structure of 1,3-Dibromo-5-ethoxybenzene consists of a benzene ring with bromine atoms at the 1 and 3 positions and an ethoxy group at the 5 position . The average mass of the molecule is 279.957 Da .Aplicaciones Científicas De Investigación

Synthesis of Derivatives : 1,2-Dibromobenzenes, closely related to 1,3-Dibromo-5-ethoxybenzene, are valuable precursors for organic transformations, especially in reactions based on benzynes (Diemer, Leroux, & Colobert, 2011).

Layered Coordination Frameworks : 1,3-Dibromo-5-ethoxybenzene analogs are used in synthesizing layered coordination frameworks with metals like copper, demonstrating the compound's potential in materials science (McHugh et al., 2020).

Electrosynthesis of Polymers : Electrosynthesis of polymers using derivatives of 1,3-Dibromo-5-ethoxybenzene indicates its role in polymer chemistry (Moustafid et al., 1991).

Host-Guest Chemistry : Studies on host-guest chemistry involving similar compounds demonstrate its potential applications in creating complex molecular systems (Song et al., 2008).

Catalysis in Organic Synthesis : The compound and its analogs are used as catalysts for organic reactions, highlighting its role in synthetic chemistry (Ghorbani‐Vaghei et al., 2015).

Photocatalytic Degradation Studies : Studies on photocatalytic degradation of similar compounds suggest its potential in environmental applications, such as water treatment (Ökte et al., 2001).

Electrochemical Applications : Research on the electrochemical destruction of organic compounds including those structurally related to 1,3-Dibromo-5-ethoxybenzene, underlines its importance in waste-water treatment (Zhelovitskaya et al., 2020).

Conformational Studies : Conformational properties of ethoxybenzene, related to 1,3-Dibromo-5-ethoxybenzene, have been explored through laser-jet spectroscopy, indicating its application in molecular structure analysis (Egawa, Yamamoto, & Daigoku, 2010).

Corrosion Inhibition : Derivatives of 1,3-Dibromo-5-ethoxybenzene are investigated as corrosion inhibitors, which is critical in materials engineering (Verma et al., 2015).

Pincer Complexes in Nickel Catalysis : Its derivatives are used in the preparation and study of nickel pincer complexes, relevant in catalytic applications (Cloutier et al., 2015).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 1,3-Dibromo-5-ethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .

Mode of Action

1,3-Dibromo-5-ethoxybenzene interacts with its target through a process known as Electrophilic Aromatic Substitution . This is a two-step mechanism :

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a Carbon-Electrophile bond. This forms the arenium ion .

- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .

Biochemical Pathways

The biochemical pathway affected by 1,3-Dibromo-5-ethoxybenzene is the Electrophilic Aromatic Substitution pathway . This pathway maintains the aromaticity of the benzene ring during the reaction .

Pharmacokinetics

The compound’s molecular weight is 314402 Da , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The compound’s interaction with the benzene ring through electrophilic aromatic substitution could potentially lead to the formation of new compounds

Propiedades

IUPAC Name |

1,3-dibromo-5-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDQSPZEQCVFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10706041 | |

| Record name | 1,3-Dibromo-5-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10706041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136265-19-5 | |

| Record name | 1,3-Dibromo-5-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10706041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

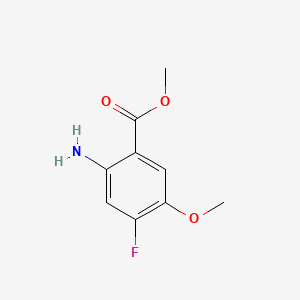

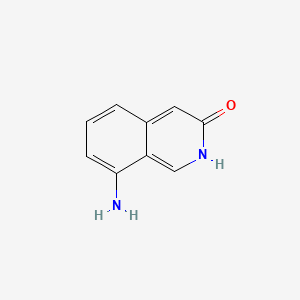

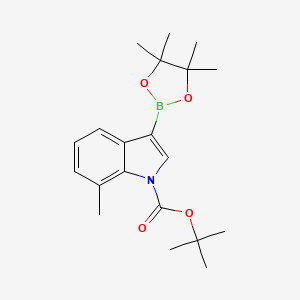

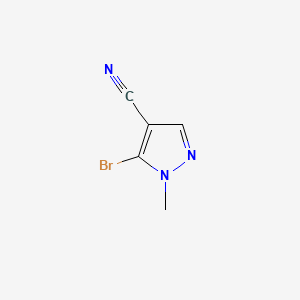

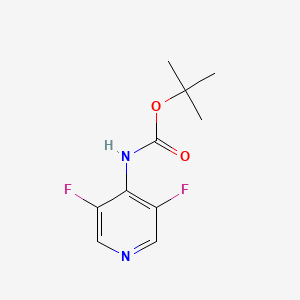

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B595820.png)